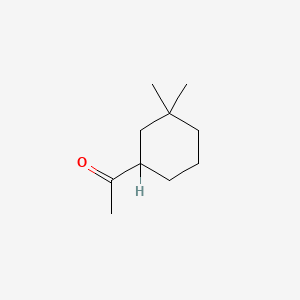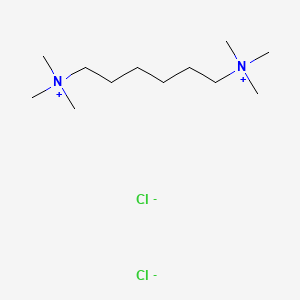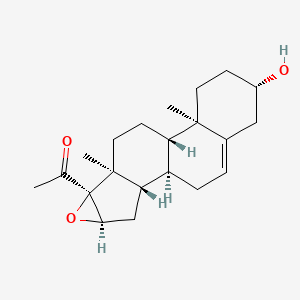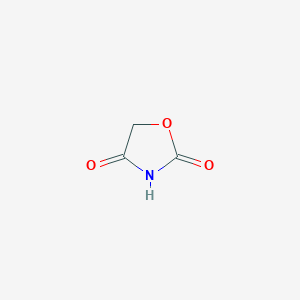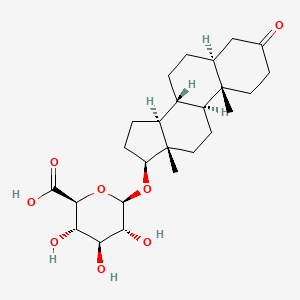
5-alpha-Dihydrotestosterone glucuronide
Übersicht
Beschreibung
5-alpha-Dihydrotestosterone glucuronide: is a natural human metabolite of 5-alpha-Dihydrotestosterone. It is generated in the liver by the enzyme UDP glucuronyltransferase. This compound plays a crucial role in the excretion of toxic substances, drugs, and other substances that cannot be used as an energy source .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Dihydrotestosterone glucuronide involves the glucuronidation of 5-alpha-Dihydrotestosterone. This reaction is catalyzed by the enzyme UDP glucuronyltransferase in the liver. The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily a naturally occurring metabolite. the enzymatic glucuronidation process can be replicated in vitro using purified enzymes and controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 5-alpha-Dihydrotestosterone glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, 5-alpha-Dihydrotestosterone .
Common Reagents and Conditions:
Reagents: UDP-glucuronic acid, UDP glucuronyltransferase enzyme.
Conditions: Aqueous medium, physiological pH, and temperature.
Major Products: The major product of the glucuronidation reaction is this compound itself .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-alpha-Dihydrotestosterone glucuronide is studied for its role in the metabolism and excretion of steroid hormones. It serves as a model compound for understanding glucuronidation reactions and their significance in drug metabolism .
Biology: In biological research, this compound is used to study the metabolic pathways of androgens and their role in various physiological processes. It helps in understanding the detoxification mechanisms in the liver .
Medicine: In medicine, this compound is significant for its role in the excretion of androgens. It is studied in the context of diseases related to androgen metabolism, such as prostate cancer and androgenic alopecia .
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting androgen metabolism and excretion pathways. It is also used in the testing of new drugs for their metabolic stability and excretion profiles .
Wirkmechanismus
5-alpha-Dihydrotestosterone glucuronide exerts its effects through the process of glucuronidation. This process involves the addition of glucuronic acid to 5-alpha-Dihydrotestosterone, making it more water-soluble and facilitating its excretion from the body. The enzyme UDP glucuronyltransferase catalyzes this reaction, targeting the hydroxyl group of 5-alpha-Dihydrotestosterone .
Vergleich Mit ähnlichen Verbindungen
5-alpha-Dihydrotestosterone sulfate: Another metabolite of 5-alpha-Dihydrotestosterone, formed through sulfation.
5-alpha-Androstanediol: A metabolite of 5-alpha-Dihydrotestosterone, involved in androgen metabolism.
5-alpha-Androstane-3-alpha,17-beta-diol: Another metabolite of 5-alpha-Dihydrotestosterone, involved in androgen metabolism.
Uniqueness: 5-alpha-Dihydrotestosterone glucuronide is unique due to its role in the glucuronidation pathway, which is crucial for the detoxification and excretion of steroid hormones. Unlike its sulfate counterpart, it is formed through the addition of glucuronic acid, making it more water-soluble and easier to excrete .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12,14-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBSSRTBUNDV-CPKOJWPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305053 | |
| Record name | Dihydrotestosterone glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-alpha-Dihydrotestosterone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
42037-24-1 | |
| Record name | Dihydrotestosterone glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42037-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotestosterone glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-DIHYDROTESTOSTERONE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVB2958E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-alpha-Dihydrotestosterone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


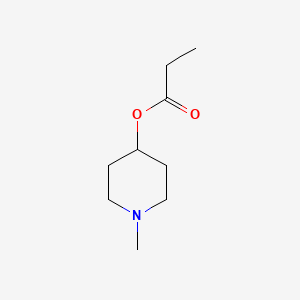
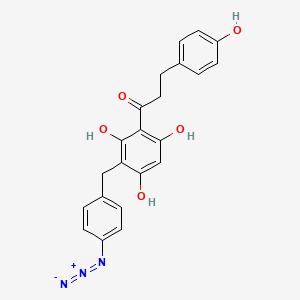
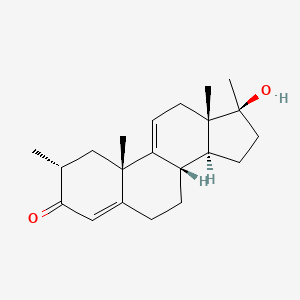
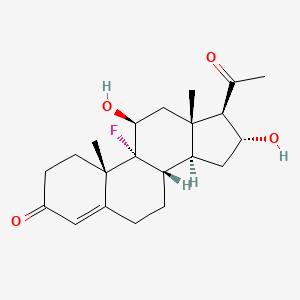
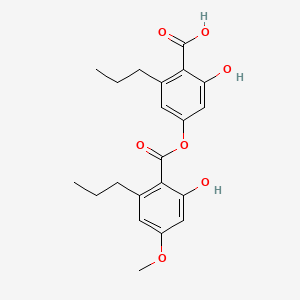
![Ethenetricarbonitrile, [4-(diethylamino)phenyl]-](/img/structure/B1205452.png)

